molecular formula C15H12O B8168845 1-(4-Ethynylphenoxy)-3-methylbenzene

1-(4-Ethynylphenoxy)-3-methylbenzene

Cat. No.: B8168845
M. Wt: 208.25 g/mol
InChI Key: YUHATPLXKVDPPM-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-3-methylbenzene is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy group, which is further connected to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenoxy)-3-methylbenzene typically involves the reaction of 4-ethynylphenol with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(4-Ethynylphenoxy)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethynylphenoxy)benzene: Lacks the methyl group on the benzene ring.

    1-(4-Ethynylphenoxy)-2-methylbenzene: The methyl group is positioned differently on the benzene ring.

    1-(4-Ethynylphenoxy)-4-methylbenzene: The methyl group is positioned para to the phenoxy group.

Uniqueness

1-(4-Ethynylphenoxy)-3-methylbenzene is unique due to the specific positioning of the ethynyl and methyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethynyl-4-(3-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-3-13-7-9-14(10-8-13)16-15-6-4-5-12(2)11-15/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHATPLXKVDPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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